4-Hydroxyl-7-bromobenzoxazole is a heterocyclic compound that belongs to the benzoxazole family, characterized by a fused bicyclic structure consisting of a benzene ring and an oxazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activities.
The compound can be synthesized from various precursors, including 2-aminophenol and brominated derivatives. It has been mentioned in several patents and scientific articles focusing on the synthesis and applications of benzoxazole derivatives. Notably, it can be derived from reactions involving 4-hydroxybenzoyl chloride and bromoaniline in a basic medium .
The synthesis of 4-hydroxyl-7-bromobenzoxazole can be achieved through several methods:
The synthesis typically requires careful control of reaction parameters such as temperature, solvent choice, and catalyst presence to optimize yields and purities. Techniques like thin-layer chromatography (TLC) are employed to monitor the progress of the reactions.
The molecular structure of 4-hydroxyl-7-bromobenzoxazole consists of a benzene ring fused with a 1,3-oxazole ring. The hydroxyl group (-OH) at position 4 and the bromine atom (Br) at position 7 are key substituents that influence its chemical properties.
This structure contributes to its reactivity and interaction with biological targets.
4-Hydroxyl-7-bromobenzoxazole participates in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) to achieve desired outcomes efficiently.
The mechanism of action for compounds like 4-hydroxyl-7-bromobenzoxazole often involves:
Research indicates that benzoxazole derivatives exhibit significant biological activities including anti-cancer properties, likely due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .
4-Hydroxyl-7-bromobenzoxazole has several applications in scientific research:
Benzoxazole derivatives constitute a privileged scaffold in medicinal chemistry due to their structural resemblance to nucleic acid bases (guanine and adenine), enabling efficient interactions with biological targets [2] [3]. Naturally occurring benzoxazoles like UK-1 (a bis(benzoxazole) and calcimycin demonstrated early anticancer and antibiotic properties, establishing the core’s bioactivity potential [2] [5]. Synthetic derivatives such as the muscle relaxant chlorzoxazone and the NSAID flunoxaprofen further validated benzoxazole’s pharmaceutical utility [3] [4]. The structural evolution toward halogenated derivatives emerged from efforts to enhance target selectivity and metabolic stability, positioning 4-hydroxy-7-bromobenzoxazole as a rationally optimized variant.
Table 1: Historically Significant Benzoxazole-Based Drugs
Compound Name | Core Structure | Key Substituents | Therapeutic Significance |
---|---|---|---|
UK-1 | Bis(benzoxazole) | 2-(2'-hydroxyphenyl) | Anticancer (metal-mediated DNA binding) |
Chlorzoxazone | 3-substituted benzoxazole | 5-chloro-3H group | Muscle relaxant |
Flunoxaprofen | 2-arylbenzoxazole | 2-(4-fluorophenyl)propanoic | Anti-inflammatory |
Boxazomycin B | Polyhalogenated | Multiple bromine atoms | Antibiotic activity |
The bioactivity of 4-hydroxy-7-bromobenzoxazole stems from synergistic electronic and steric modifications:
4-Hydroxy-7-bromobenzoxazole demonstrates multitarget engagement relevant to complex diseases:
Table 2: Therapeutic Targets and Activities of 4-Hydroxy-7-bromobenzoxazole Derivatives
Therapeutic Area | Molecular Target | Biological Activity | Key Compound Example |
---|---|---|---|
Oncology | VEGFR-2 kinase | IC~50~ = 97.38 nM; HepG2 IC~50~ = 10.50 μM | Compound 12l [7] |
Neurology | AChE / 5-HT~4~ receptor | AChE IC~50~ ≤ 20 nM; 5-HT~4~ K~i~ ~10 nM | Rigidified benzisoxazole [9] |
Antimicrobials | DNA gyrase (ATP site) | MIC = 0.25 μg/mL (P. aeruginosa) | Derivative 47 [4] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: